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Compound of Interest

5-Bromo-N,4-dimethyl-3-
Compound Name: , o ,
nitropyridin-2-amine

Cat. No.: B183474

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 5-Bromo-N,4-dimethyl-3-
nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The
protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-
methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the
key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective
N-methylation of this intermediate to yield the target compound.
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Caption: Overall synthetic route for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
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Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-
bromosuccinimide (NBS).[1][2]

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2-Amino-4-
o 108.14 10.0g 92.5 mmol
methylpyridine
N-Bromosuccinimide
177.98 16.4 g 92.5 mmol
(NBS)
N,N-
Dimethylformamide - 100 mL
(DMF)
Deionized Water - 500 mL
Acetonitrile - 100 mL
Equipment:

500 mL three-necked round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

* Ice bath

» Buchner funnel and filter flask
o Standard laboratory glassware

Procedure:
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To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-
dimethylformamide (100 mL).

Stir the mixture at room temperature until all the solid has dissolved.
Cool the flask in an ice bath to 0-5 °C.
In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30
minutes, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.

A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by
vacuum filtration using a Buchner funnel.

Wash the solid with an additional 100 mL of cold deionized water.

To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under
vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.

Quantitative Data:

Product Appearance Yield Melting Point (°C)
2-Amino-5-bromo-4- Off-white to pale

o _ ~85% 98-102
methylpyridine yellow solid
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Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-
nitropyridine

This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2-Amino-5-bromo-4-
o 187.04 10.0g 53.5 mmol
methylpyridine
Concentrated Sulfuric
) 50 mL
Acid (98%)
Fuming Nitric Acid
4.5 mL ~107 mmol
(>90%)
Ice - 5009
Ammonium Hydroxide
As needed
(28-30%)
Equipment:

250 mL three-necked round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

* Ice/salt bath

e Large beaker (1L)

e Buchner funnel and filter flask

Procedure:
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Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom
flask equipped with a magnetic stirrer and a dropping funnel.

Cool the sulfuric acid to 0-5 °C in an ice/salt bath.

Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold
sulfuric acid, ensuring the temperature does not exceed 10 °C.

Once the addition is complete, continue stirring until all the solid has dissolved.

Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping
funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room
temperature and stir for an additional 2 hours.

Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant
stirring.

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until
the pH is approximately 7-8. A yellow precipitate will form.

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the
washings are neutral.

Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data:

Product Appearance Yield Melting Point (°C)

2-Amino-5-bromo-4- )
] o Yellow solid ~75% 208-212
methyl-3-nitropyridine
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Step 3: Synthesis of 5-Bromo-N,4-dimethyl-3-

hitropyridin-2-amine

This final step involves the N-methylation of the amino group via reductive amination.[4]

Materials and Reagents:

Molar Mass ( g/mol

Reagent

)

Quantity

Moles

2-Amino-5-bromo-4-
. - 232.04
methyl-3-nitropyridine

50¢g

21.5 mmol

Formaldehyde (37%
in H20)

30.03

1.9mL

~23.7 mmol

Sodium Borohydride
(NaBH4)

37.83

0.90 g

23.7 mmol

Methanol

100 mL

Deionized Water

200 mL

Ethyl Acetate

150 mL

Brine

50 mL

Anhydrous Sodium
Sulfate

Equipment:

e 250 mL round-bottom flask

o Magnetic stirrer and stir bar

e |ce bath

e Separatory funnel

« Rotary evaporator
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Procedure:

¢ In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g,
21.5 mmol) in methanol (100 mL).

e Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature
for 30 minutes.

e Cool the reaction mixture to 0-5 °C in an ice bath.

e Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution.
Control the addition to maintain the temperature below 10 °C.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 2 hours.

» Remove the methanol under reduced pressure using a rotary evaporator.

o To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x
50 mL).

o Combine the organic layers and wash with brine (50 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

e The crude product can be purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to yield 5-Bromo-N,4-dimethyl-3-nitropyridin-2-

amine.

Quantitative Data:

Product Appearance Yield Purity (by HPLC)
5-Bromo-N,4-
dimethyl-3- Yellow to orange solid  ~70% >95%

nitropyridin-2-amine
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Logical Workflow Diagram

Step 1: Bromination

Dissolve 2-amino-4-methylpyridine in DMF

Add NBS solution dropwise

Stir at RT for 2h

Pour into ice water

Wash with acetonitrile and dry

2-Amino-5-bromo-4-methylpyridine
i

|
Step 2: Nitration
v

Dissolve intermediate in H2504 at 0-5 °C
Add fuming HNO3 dropwise

Neutralize with NH4OH

Filter and wash solid

-Amino-5-bromo-4-methyl-3-nitropyridine

i
|
Step 3: N-Methylation

Dissolve intermediate in Methanol
Add Formaldehyde, stir
Co0lt0 05 °C
Add NaBH4 portion-wise
Stir at RT for 2h

Remove Methanol

Column Chromatography

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
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Caption: Detailed workflow for the synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-
amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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